molecular formula C8H11N3 B13464181 (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine

Cat. No.: B13464181
M. Wt: 149.19 g/mol
InChI Key: UDFQWENZIYBCMR-UHFFFAOYSA-N
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Description

1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[23]hex-1-en-5-yl]methanamine is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a propargylamine derivative with a diazo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often incorporates advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl]methanamine is unique due to its specific spirocyclic structure and the presence of both an amine and a diazo group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine

InChI

InChI=1S/C8H11N3/c1-2-3-7(6-9)4-8(5-7)10-11-8/h1H,3-6,9H2

InChI Key

UDFQWENZIYBCMR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2(C1)N=N2)CN

Origin of Product

United States

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